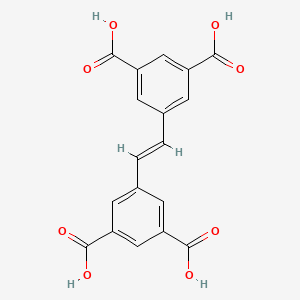

(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique est un composé organique caractérisé par la présence de deux groupes acide isophtalique liés par un lieur éthène-1,2-diyl

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique implique généralement la réaction de dérivés d’acide isophtalique avec des précurseurs d’éthène-1,2-diyl dans des conditions spécifiques. Une méthode courante consiste à utiliser une réaction de couplage catalysée par le palladium, dans laquelle les dérivés de l’acide isophtalique réagissent avec des composés éthène-1,2-diyl en présence d’un catalyseur au palladium et d’une base appropriée. La réaction est effectuée sous une atmosphère inerte, généralement à des températures élevées, pour favoriser la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de l’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique peut impliquer des réactions de couplage catalysées par le palladium à grande échelle, optimisées pour des rendements et une pureté plus élevés. Le processus comprend l’utilisation de réacteurs à écoulement continu pour maintenir des conditions réactionnelles constantes et améliorer l’efficacité. En outre, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

L’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les quinones correspondantes ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le lieur éthène-1,2-diyl en un lieur éthane-1,2-diyl.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation et l’halogénation.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et de lithium ou l’hydrogène gazeux en présence d’un catalyseur au palladium sont utilisés.

Substitution : Les réactions de substitution électrophile nécessitent généralement des acides ou des bases forts, tels que l’acide sulfurique pour la sulfonation ou l’acide nitrique pour la nitration.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés éthane-1,2-diyl.

Substitution : Dérivés d’acide isophtalique nitrés, sulfonés ou halogénés.

Applications De Recherche Scientifique

L’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme brique de base pour la synthèse de molécules organiques complexes et de polymères.

Biologie : Étudié pour son potentiel en tant que ligand en chimie de coordination et pour ses interactions avec les macromolécules biologiques.

Médecine : Exploré pour son utilisation potentielle dans les systèmes d’administration de médicaments et comme précurseur de composés pharmaceutiques.

Industrie : Utilisé dans la production de matériaux haute performance, tels que les polymères et les résines, en raison de sa rigidité et de sa stabilité structurelles.

Mécanisme D'action

Le mécanisme d’action de l’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique implique son interaction avec des cibles moléculaires spécifiques, en fonction de son application. En chimie de coordination, le composé agit comme un ligand, se liant aux ions métalliques et formant des complexes stables. Dans les systèmes biologiques, il peut interagir avec des protéines ou des enzymes, influençant leur activité et leur fonction. Le lieur éthène-1,2-diyl offre une flexibilité structurelle, permettant au composé d’adopter diverses conformations et d’interagir avec différentes cibles.

Comparaison Avec Des Composés Similaires

L’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique peut être comparé à d’autres composés similaires, tels que :

(E)-5,5’-(Éthène-1,2-diyl)bis(1H-tétrazol-1-ol) : Ce composé possède un lieur éthène-1,2-diyl similaire mais contient des cycles tétrazole au lieu de groupes acide isophtalique.

Dérivés d’éthène-1,2-diyl : D’autres composés contenant le groupe éthène-1,2-diyl, tels que le vinylène, ont des propriétés et des utilisations différentes, soulignant les caractéristiques uniques de l’acide (E)-5,5’-(éthène-1,2-diyl)diisophtalique.

Propriétés

Formule moléculaire |

C18H12O8 |

|---|---|

Poids moléculaire |

356.3 g/mol |

Nom IUPAC |

5-[(E)-2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/b2-1+ |

Clé InChI |

VVBXPIRCGICDRY-OWOJBTEDSA-N |

SMILES isomérique |

C1=C(C=C(C=C1C(=O)O)C(=O)O)/C=C/C2=CC(=CC(=C2)C(=O)O)C(=O)O |

SMILES canonique |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.